molecular formula C20H22N4O3S B2838633 (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide CAS No. 637746-27-1

(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide

Cat. No. B2838633
CAS RN: 637746-27-1
M. Wt: 398.48
InChI Key: KKRHXKLYDQRWIV-UHFFFAOYSA-N
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Description

(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide, also known as NBIMMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage and cell cycle arrest. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to activate AMP-activated protein kinase (AMPK) and improve glucose uptake in cells. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to have various biochemical and physiological effects in different studies. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to improve glucose uptake, decrease insulin resistance, and reduce oxidative stress. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively target specific enzymes and signaling pathways. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research on (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Other potential areas of research include the development of new drug delivery systems and the evaluation of its toxicity and pharmacokinetics in animal models.
Conclusion:
In conclusion, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is necessary to fully understand its therapeutic potential and develop new treatments for diseases.

Synthesis Methods

The synthesis of (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide involves the reaction of morpholine-4-carbothioamide with p-tolylmethylamine and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the yield of the desired product. The resulting compound has been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been studied for its ability to regulate glucose levels and improve insulin sensitivity. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHXKLYDQRWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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